molecular formula C11H13NO2S B14592051 N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide CAS No. 61189-21-7

N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide

Cat. No.: B14592051
CAS No.: 61189-21-7
M. Wt: 223.29 g/mol
InChI Key: WOAJAORSJNYUBW-UHFFFAOYSA-N
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Description

N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl ring substituted with an acetamide group and a sulfanyl group linked to an oxopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-mercaptophenylacetic acid with 2-bromoacetone under basic conditions. The reaction proceeds through the formation of a thioether linkage between the sulfanyl group and the oxopropyl moiety. The reaction conditions often include the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxopropyl moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used in the presence of a catalyst like iron (Fe) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The oxopropyl moiety may interact with enzymes involved in metabolic pathways, affecting their activity. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide is unique due to the presence of both a sulfanyl group and an oxopropyl moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various fields of research.

Properties

CAS No.

61189-21-7

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-[2-(2-oxopropylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C11H13NO2S/c1-8(13)7-15-11-6-4-3-5-10(11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

WOAJAORSJNYUBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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